6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic organic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 2-chlorobenzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can occur at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine oxides, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: Lacks the chloro and methoxybenzyl substituents.
6-chloro-3,4-dihydro-2H-1,3-benzoxazine: Lacks the methoxybenzyl substituent.
3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the chloro substituent.
Uniqueness
6-chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both chloro and methoxybenzyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent and its utility in material science applications.
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
6-chloro-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16ClNO2/c1-19-15-5-2-12(3-6-15)9-18-10-13-8-14(17)4-7-16(13)20-11-18/h2-8H,9-11H2,1H3 |
InChI Key |
ZNPJEABWPPMXTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OC2 |
Origin of Product |
United States |
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